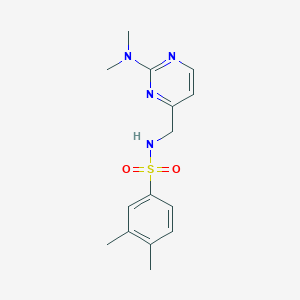
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are a class of organic compounds that are widely used in the field of medicine and drug design. They are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms . The compound you mentioned seems to be a derivative of pyrimidine, with additional functional groups attached to it. These functional groups can greatly influence the properties and potential applications of the compound .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Pyrimidine derivatives, for example, can exhibit a wide range of properties depending on the nature and position of their substituents . Detailed structural analysis usually requires experimental techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The exact reactions that a specific compound can undergo would depend on its structure and the conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are determined by its molecular structure . Detailed information on these properties usually requires experimental determination.Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Pyrimidine derivatives are known to play a significant role in cancer treatment. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for the proliferation of cancer cells. Some pyrimidine derivatives have been used in the treatment of various cancers, including myeloid leukemia and breast cancer . The specific compound may serve as a precursor or an active agent in the development of anticancer drugs.
Antimicrobial and Antifungal Activities
The broad spectrum of biological activities of pyrimidine derivatives includes antimicrobial and antifungal properties . These compounds can inhibit the growth of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal medications, especially in an era of increasing antibiotic resistance.
Cardiovascular Therapeutics
Pyrimidine derivatives have been found to have applications in cardiovascular diseases. They can act as antihypertensive agents , helping to lower blood pressure . Additionally, they may serve as calcium channel antagonists , which are used to treat various conditions such as hypertension, angina, and arrhythmias.
Anti-Inflammatory and Analgesic Effects
These compounds exhibit anti-inflammatory and analgesic activities, which can be harnessed in the development of new pain relief medications . Their ability to reduce inflammation makes them potential candidates for treating chronic inflammatory diseases.
Antidiabetic Properties
Pyrimidine derivatives can also be involved in the treatment of diabetes. They may act as DPP-IV inhibitors , which are a class of oral hypoglycemics that block the enzyme dipeptidyl peptidase-4 (DPP-4) . This leads to an increase in incretin levels, which in turn increases insulin secretion and decreases glucagon release.
Neuroprotective and Ocular Applications
Some pyrimidine derivatives have shown potential in providing neuroprotection for retinal ganglion cells, which could be significant in treating diseases like glaucoma . Additionally, they may induce vascular relaxation in the ocular ciliary artery, which is beneficial for maintaining eye health.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-11-5-6-14(9-12(11)2)22(20,21)17-10-13-7-8-16-15(18-13)19(3)4/h5-9,17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWNYWJXBIEOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

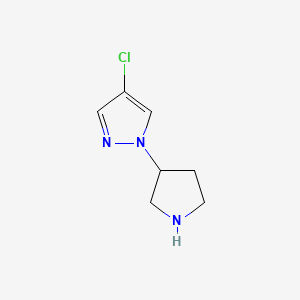
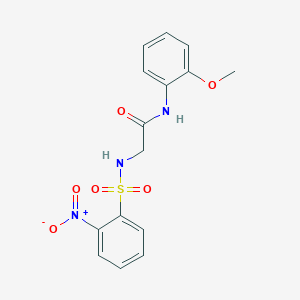
![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)

![Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate](/img/structure/B2861048.png)
![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)
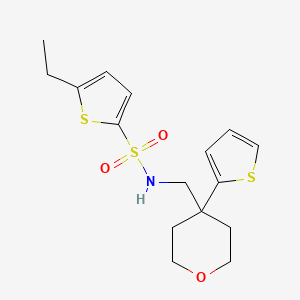
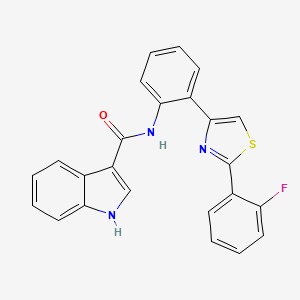
![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)
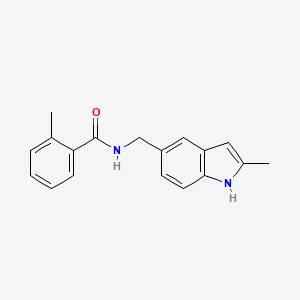
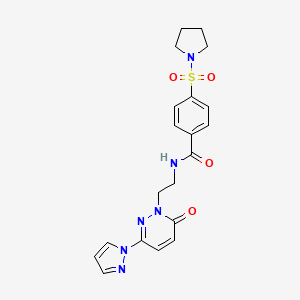
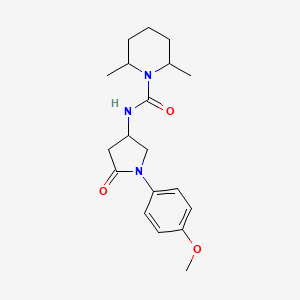
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2861063.png)